Pentaerythritol tetraacrylate (PETA, CAS 4986-89-4) is a highly reactive, tetra-functional acrylate monomer widely procured as a primary crosslinking agent and reactive diluent in ultraviolet (UV) and electron beam (EB) curable systems. Characterized by a moderate baseline viscosity (typically 300–600 mPa·s at 25°C) and a high glass transition temperature (Tg ~103°C) upon curing, PETA bridges the gap between low-viscosity diluents and ultra-high-hardness oligomers. In industrial procurement, it is selected primarily for its ability to impart exceptional scratch resistance, chemical inertness, and rapid cure responses to coatings, inks, and photopolymer resins without severely compromising formulation flow or requiring excessive solvent use.
Substituting PETA with closely related in-class acrylates fundamentally alters processability and final material performance, making generic substitution a high-risk procurement strategy. If a buyer downgrades to a tri-functional monomer like trimethylolpropane triacrylate (TMPTA), the formulation loses critical crosslink density, resulting in slower cure speeds and inferior surface hardness [1]. Conversely, substituting PETA with a hexa-functional monomer like dipentaerythritol hexaacrylate (DPHA) maximizes hardness but causes viscosity to spike exponentially (often exceeding 6,000 mPa·s), which severely degrades processability and flow[2]. Furthermore, DPHA's extreme crosslinking generates high volumetric shrinkage stress, leading to delamination or curling on flexible substrates. PETA is structurally non-interchangeable because it provides the highest possible crosslink density before viscosity and shrinkage become unmanageable in standard coating and lithography equipment [3].
A primary procurement driver for PETA is its manageable viscosity profile compared to higher-functionality alternatives. Technical data demonstrates that PETA maintains a viscosity of approximately 342 mPa·s at 25°C, whereas the hexa-functional DPHA exhibits a viscosity of nearly 7,000 mPa·s under identical conditions . This ~95% reduction in viscosity allows formulators to achieve high crosslink densities without the need to over-dilute the system with mono-functional acrylates, which would otherwise compromise the thermal and mechanical integrity of the cured film [1].
| Evidence Dimension | Dynamic Viscosity at 25°C |
| Target Compound Data | PETA: ~342 mPa·s |
| Comparator Or Baseline | DPHA (Hexa-functional): ~6,971 mPa·s |
| Quantified Difference | PETA exhibits ~95% lower viscosity than DPHA. |
| Conditions | Neat monomer liquid at 25°C |
Enables the production of high-hardness coatings and inks that can be easily pumped, sprayed, or printed without requiring excessive performance-degrading diluents.
In UV-curing operations, line speed is dictated by the monomer's reactivity. Studies comparing tetra-functional PETA to tri-functional TMPTA show that PETA reaches its gel point significantly faster due to the higher localized concentration of polymerizable double bonds [1]. In spatial mapping of uncured acrylates during free-radical polymerization, PETA formulations demonstrate a more rapid transformation into a dense gel network, directly correlating with its higher functionality [2].
| Evidence Dimension | Gelation speed and crosslink network formation |
| Target Compound Data | PETA (Tetra-functional): Rapid gelation with high crosslink density |
| Comparator Or Baseline | TMPTA (Tri-functional): Slower gelation point at equivalent UV dose |
| Quantified Difference | PETA achieves a denser crosslinked network faster than TMPTA under identical photoinitiation conditions. |
| Conditions | Free-radical UV photopolymerization at 12 mW/cm2 |
Allows manufacturers to increase conveyor line speeds in UV curing processes, directly boosting production throughput.
The thermal stability of a cured resin is heavily dependent on the chosen crosslinker. Dynamic mechanical analysis (DMA) of UV-cured films reveals that PETA yields a highly rigid polymer matrix with a cured glass transition temperature (Tg) of 103°C . When compared to lower-functionality diluents like hexanediol diacrylate (HDDA) or ethoxylated variants, PETA provides a substantially higher storage modulus in the rubbery plateau, indicating superior resistance to thermal deformation and mechanical stress [1].
| Evidence Dimension | Cured Glass Transition Temperature (Tg) |
| Target Compound Data | PETA: ~103°C |
| Comparator Or Baseline | Di/Tri-functional aliphatic acrylates: Typically 40°C - 80°C |
| Quantified Difference | PETA increases the thermal deformation threshold by 20°C to 60°C compared to lower-functionality baselines. |
| Conditions | DSC/DMA analysis of fully cured homopolymer/films |
Crucial for high-temperature electronics and automotive coatings where the material must not soften or degrade under operational heat.
Because PETA provides an optimal balance of high crosslink density (yielding exceptional scratch and abrasion resistance) and manageable viscosity (~342 mPa·s), it is the preferred crosslinker for industrial hardcoats. It allows formulators to achieve maximum surface hardness without the flow issues associated with DPHA, making it ideal for PVC flooring, optical lenses, and wood finishes .
In electronics manufacturing, PETA is utilized in photolithographic resins and solder masks. Its tetra-functional nature ensures rapid UV curing and high chemical resistance against etching solvents, while avoiding the excessive volumetric shrinkage and delamination risks that occur when using hexa-functional alternatives[1].
For additive manufacturing, PETA serves as a critical reactive diluent and crosslinker. Its fast gelation speed enables rapid layer-by-layer curing, while its high Tg (103°C) ensures that printed parts maintain structural rigidity and dimensional stability under thermal stress, outperforming standard tri-functional acrylate blends [2].
Irritant